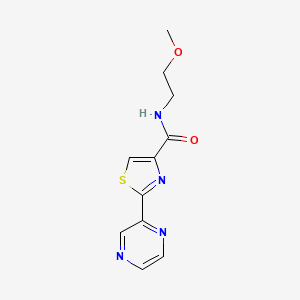
N-(2-methoxyethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methoxyethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C11H12N4O2S and its molecular weight is 264.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-methoxyethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is C11H12N4O2S, with a molecular weight of 264.31 g/mol. The compound features a thiazole ring substituted with a pyrazine moiety and a methoxyethyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H12N4O2S |
| Molecular Weight | 264.31 g/mol |
| CAS Number | 1235236-52-8 |
Antiparasitic Activity
Research indicates that thiazole derivatives, including this compound, exhibit potent antiparasitic properties. A study highlighted that the compound showed significant inhibition of Plasmodium falciparum PKG (protein kinase G), which is crucial for the survival of the malaria parasite. The structure-activity relationship analysis revealed that modifications at the thiazole and pyrazine positions could enhance or diminish the antiparasitic efficacy .
Antifungal Activity
In addition to antiparasitic properties, thiazole derivatives have demonstrated antifungal activity. The compound's structural features allow it to interact with fungal cell membranes, leading to increased permeability and cell death. The minimum inhibitory concentration (MIC) values for related thiazole compounds ranged from 0.06 to 1.88 mg/mL, indicating promising antifungal potential .
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cellular signaling pathways. For instance, the inhibition of PKG leads to disrupted signaling in P. falciparum, resulting in rapid parasite death . Furthermore, chemoproteomic studies have suggested that this compound may also exhibit off-target effects, contributing to its fast-killing properties against parasites .
Case Studies
- Antiparasitic Efficacy : In a comparative study on various thiazole derivatives, this compound was among the most potent in inhibiting P. falciparum growth in vitro, showcasing an EC50 value significantly lower than other tested compounds .
- Antifungal Testing : Another study assessed the antifungal activity of related thiazole compounds against several fungal strains. The results indicated that modifications similar to those in this compound enhanced antifungal potency, particularly against Candida albicans .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be linked to specific structural components:
| Structural Feature | Impact on Activity |
|---|---|
| Thiazole Ring | Essential for enzyme inhibition |
| Pyrazine Substitution | Modulates binding affinity |
| Methoxyethyl Group | Enhances solubility and bioavailability |
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-17-5-4-14-10(16)9-7-18-11(15-9)8-6-12-2-3-13-8/h2-3,6-7H,4-5H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVTYXLTFLZYOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CSC(=N1)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














